molecular formula C17H29NO7 B6311822 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate CAS No. 177172-79-1

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate

Cat. No.: B6311822
CAS No.: 177172-79-1
M. Wt: 359.4 g/mol
InChI Key: JDVQMPYIQRVNPH-NEPJUHHUSA-N
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Description

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and carbonyloxy groups

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and ethyl groups through alkylation reactions. The carbonyloxy group is then introduced via esterification or carbamate formation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or ethyl groups, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural properties make it a useful tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar compounds to 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. For example:

    1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate: Lacks the carbonyloxy group, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO7/c1-8-22-13(19)12-9-11(23-15(21)25-17(5,6)7)10-18(12)14(20)24-16(2,3)4/h11-12H,8-10H2,1-7H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVQMPYIQRVNPH-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104507
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177172-79-1
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177172-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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